molecular formula C13H17N3O3S B2814553 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide CAS No. 2034304-59-9

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide

Cat. No. B2814553
CAS RN: 2034304-59-9
M. Wt: 295.36
InChI Key: ZKWTWWNBJUFONA-UHFFFAOYSA-N
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Description

The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine . Pyrrolopyridines are a class of compounds that have shown significant biological activity, particularly in the inhibition of certain types of cancer .


Molecular Structure Analysis

The compound contains a 1H-pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . The compound also has a cyclopropane ring attached to it, which is a three-membered carbon ring.

Scientific Research Applications

Synthesis of Sulfonamides and Related Heterocycles

The synthesis of sulfonamides based on 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine explores the preparation of compounds containing sulfonamide groups. These synthetic protocols aim to develop compounds for potential pharmacological use by linking sulfonamide groups to the pyrrolo[3,4-c]pyridine cycle through a flexible aliphatic linker. Such compounds are of interest due to their structural complexity and potential biological activity (Ikaunieks, Björkling, & Loža, 2015).

Heterocyclic Polyesters and Pyrroles

The oxidation of N-alkylaminofumarates by lead tetra-acetate to heterocyclic polyesters, including pyrroles and pyrrolo[3,2-b]pyrroles, highlights the versatility of these compounds in synthesizing heterocyclic frameworks. This research is significant in exploring novel routes for synthesizing pyrrole-based compounds with potential applications in materials science and pharmacology (Carr, Norman, & Vernon, 1980).

N-Alkylated Arylsulfonamides

The study on N-alkylated arylsulfonamides explores their design as selective 5-HT7 receptor ligands or multifunctional agents. This research indicates the potential of these compounds in treating complex diseases by achieving selectivity towards specific receptors or adopting a polypharmacological approach to extend therapeutic applications (Canale et al., 2016).

Antitumor and Antioxidant Activities

The synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety for their antitumor and antioxidant activities showcase the pharmaceutical relevance of such compounds. This research aims to develop new antibacterial agents by synthesizing pyran, pyridine, and pyridazine derivatives starting from precursors with a sulfonamido moiety, highlighting the potential of these compounds in drug development (Azab, Youssef, & El-Bordany, 2013).

Future Directions

The future research directions could involve studying the biological activity of this compound, particularly its potential anticancer properties. Further studies could also focus on optimizing the synthesis process and exploring its mechanism of action .

properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-15-7-4-10-5-8-16(13(17)12(10)15)9-6-14-20(18,19)11-2-3-11/h4-5,7-8,11,14H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWTWWNBJUFONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide

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